

An In-depth Review of the Pharmacological Profile of Prenylamine Lactate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Prenylamine Lactate*

Cat. No.: *B1679081*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenylamine, formerly marketed as Segontin, is a calcium channel blocker that was primarily used as a vasodilator for the treatment of angina pectoris.^[1] Despite its initial therapeutic applications, it was withdrawn from global markets in 1988 due to significant safety concerns, specifically its association with QT interval prolongation and the risk of life-threatening cardiac arrhythmias such as torsades de pointes.^{[1][2]} This technical guide provides a comprehensive review of the pharmacological profile of **prenylamine lactate**, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical applications. The document summarizes available quantitative data, outlines experimental protocols from key studies, and visualizes relevant biological pathways and experimental workflows to offer a thorough resource for researchers and drug development professionals.

Mechanism of Action

Prenylamine lactate exerts its pharmacological effects through a multi-faceted mechanism, primarily centered on the modulation of intracellular calcium levels and related signaling pathways.

1.1. Calcium Channel Blockade

The principal mechanism of action of prenylamine is the blockade of voltage-gated calcium channels in cardiac and smooth muscle cells.[3][4] By inhibiting the influx of extracellular calcium ions, which are crucial for muscle contraction, prenylamine leads to:

- Vasodilation: Relaxation of the smooth muscle cells in arterial walls, resulting in the widening of blood vessels. This reduces peripheral resistance and the afterload against which the heart has to pump.[4][5]
- Negative Inotropy: A reduction in the force of myocardial contraction due to decreased calcium availability within cardiac cells.[4]
- Negative Chronotropy: A decrease in heart rate.[4]

Collectively, these effects decrease the workload and oxygen demand of the heart, which alleviates the symptoms of angina pectoris.[3][4]

1.2. Calmodulin Inhibition

Prenylamine is also known to be an antagonist of calmodulin (CaM), a ubiquitous intracellular calcium sensor.[2][3] By binding to calmodulin, prenylamine can inhibit the activation of CaM-dependent enzymes, including myosin light chain kinase (MLCK).[2][4] The inhibition of the Ca^{2+} /calmodulin/MLCK pathway further contributes to smooth muscle relaxation.[2][5]

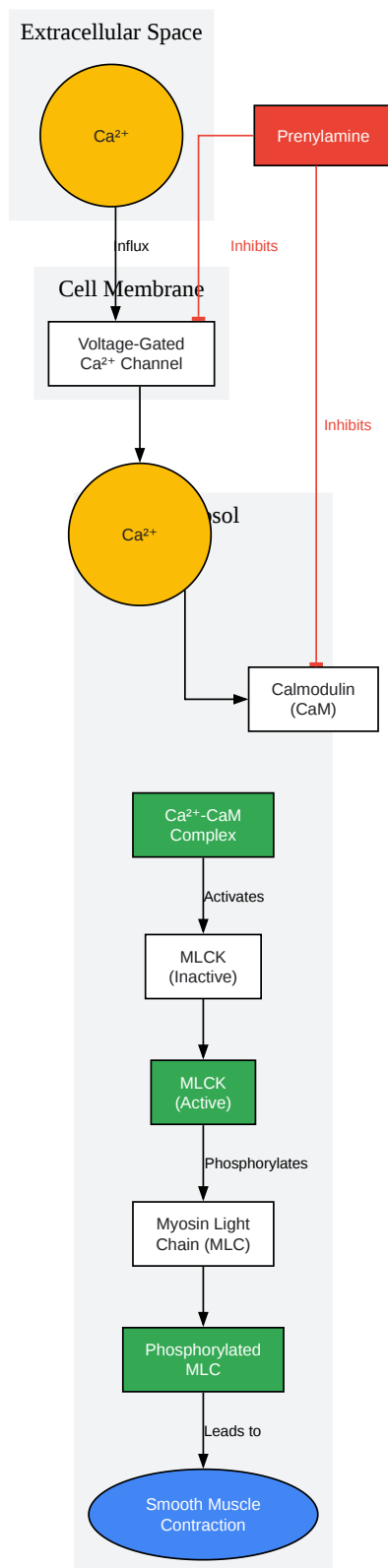
1.3. Catecholamine Depletion

An additional mechanism attributed to prenylamine is the partial depletion of catecholamines (e.g., norepinephrine) from storage granules in cardiac tissue.[1] This is achieved through the competitive inhibition of catecholamine reuptake into these storage sites, a mechanism that bears some similarity to that of reserpine.[1] This reduction in sympathetic stimulation on the heart muscle contributes to its anti-anginal effects.[1]

1.4. Membrane-Stabilizing Effects

Prenylamine also demonstrates a stabilizing effect on cell membranes by modulating the activity of other ion channels, including potassium and sodium channels.[3] This action can influence the electrical activity of cardiac cells, although it is also implicated in its pro-arrhythmic effects.[3]

Signaling Pathway of Prenylamine's Effect on Smooth Muscle Contraction



[Click to download full resolution via product page](#)

Caption: Signaling pathway of smooth muscle contraction and points of inhibition by Prenylamine.

Pharmacokinetics

Prenylamine is administered orally, and its pharmacokinetic profile has been characterized in healthy volunteers.[5][6]

Parameter	Value	Reference
Administration	Oral	[5]
Terminal Elimination Half-life	14.1 (\pm 6.9) hours	[6]
Apparent Total Clearance	5.8 L/min	[6]
Mean Residence Time	14.7 (\pm 3.8) hours	[6]
Relative Bioavailability	82.2% (\pm 9.9%)	[6]
Absolute Bioavailability	~15%	[6]
Metabolism	Stereoselective, via Cytochrome P450 enzymes	[5][6]

The metabolism of prenylamine is stereoselective, with the S-(+)-enantiomer being eliminated more rapidly than the R-(-)-enantiomer.[6] It is metabolized by cytochrome P450 enzymes, and co-administration with drugs that induce or inhibit these enzymes can alter its plasma concentration.[5] One of its metabolites is amphetamine.[1]

Pharmacodynamics

The pharmacodynamic effects of prenylamine are a direct consequence of its mechanism of action.

Effect	Description	Reference
Hemodynamic Effects	Causes vasodilation, leading to a reduction in blood pressure. It also reduces heart rate and cardiac contractility.	[5][7]
Anti-anginal Effects	Reduces the frequency of angina attacks and the consumption of nitroglycerin in patients with angina pectoris.	[8]
Cardiac Electrophysiology	Significantly prolongs the QT interval of the electrocardiogram.	[6]

3.1. Adverse Effects and Withdrawal

The most significant adverse effect of prenylamine is the prolongation of the QT interval, which can lead to a life-threatening ventricular tachyarrhythmia known as torsades de pointes.[1][9] This severe cardiotoxicity led to its withdrawal from the market in 1988.[1][2] Other reported side effects include dizziness, hypotension, and gastrointestinal disturbances.[3]

Clinical Applications

4.1. Angina Pectoris

The primary clinical indication for **prenylamine lactate** was the management of angina pectoris.[3][5][8][10][11][12][13][14][15][16][17][18][19][20] Clinical trials demonstrated its efficacy in reducing the frequency of anginal attacks compared to placebo.[8]

4.2. Prevention of Adriamycin-Induced Cardiotoxicity

Prenylamine has been investigated for its potential to mitigate the cardiotoxicity induced by the chemotherapeutic agent adriamycin (doxorubicin).[11][12][21][22] Animal and pilot human studies suggested a protective effect, though larger-scale trials were not pursued following its withdrawal.[12][21]

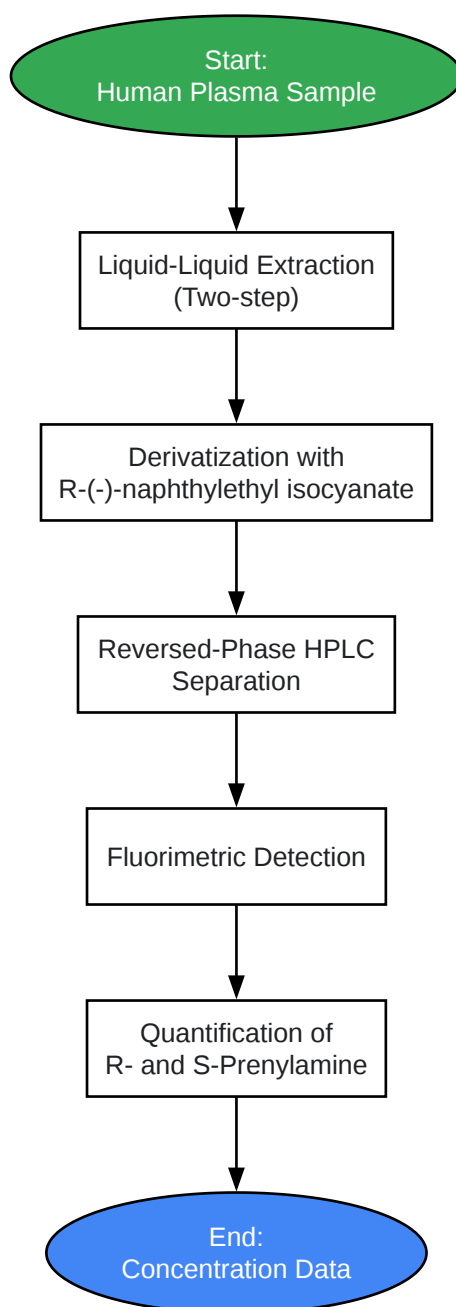
Experimental Protocols

5.1. Determination of Prenylamine in Human Plasma (HPLC Method)

While a specific GC-MS protocol is not readily available in recent literature, a detailed high-performance liquid chromatography (HPLC) method for the determination of R- and S-prenylamine in human plasma and urine has been described.[\[23\]](#)

- **Sample Preparation:** A two-step liquid-liquid extraction of prenylamine from the biological matrix.
- **Derivatization:** Preparation of diastereomeric urea derivatives using R-(-)-naphthylethyl isocyanate, a chiral fluorescence marker.
- **Chromatography:** Separation of the diastereomeric derivatives using a reversed-phase HPLC system.
- **Detection:** Fluorimetric detection.
- **Limit of Determination:** Less than 1 ng of enantiomer per ml of plasma and less than 2 ng of enantiomer per ml of urine.[\[23\]](#)

Experimental Workflow for Plasma Concentration Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for the determination of R- and S-Prenylamine in plasma.

5.2. Double-Blind Clinical Trial for Angina Pectoris

A representative protocol for a double-blind, placebo-controlled clinical trial of prenylamine in angina pectoris is as follows:[8]

- Participants: Patients with a confirmed diagnosis of angina pectoris.
- Design: A crossover design where patients receive both prenylamine and a placebo for a defined period (e.g., one month), separated by a washout period.
- Dosage: A typical oral dose of 270 mg of prenylamine per day.[8]
- Primary Endpoints:
 - Frequency of spontaneous anginal attacks, recorded daily by the patient.
 - Daily consumption of nitroglycerin tablets.
- Secondary Endpoints:
 - Electrocardiographic changes during standardized treadmill exercise tests.
- Blinding: Both patients and investigators are unaware of the treatment allocation (prenylamine or placebo).
- Statistical Analysis: Comparison of the primary endpoints during the prenylamine and placebo phases. A p-value of <0.05 was considered statistically significant.[8]

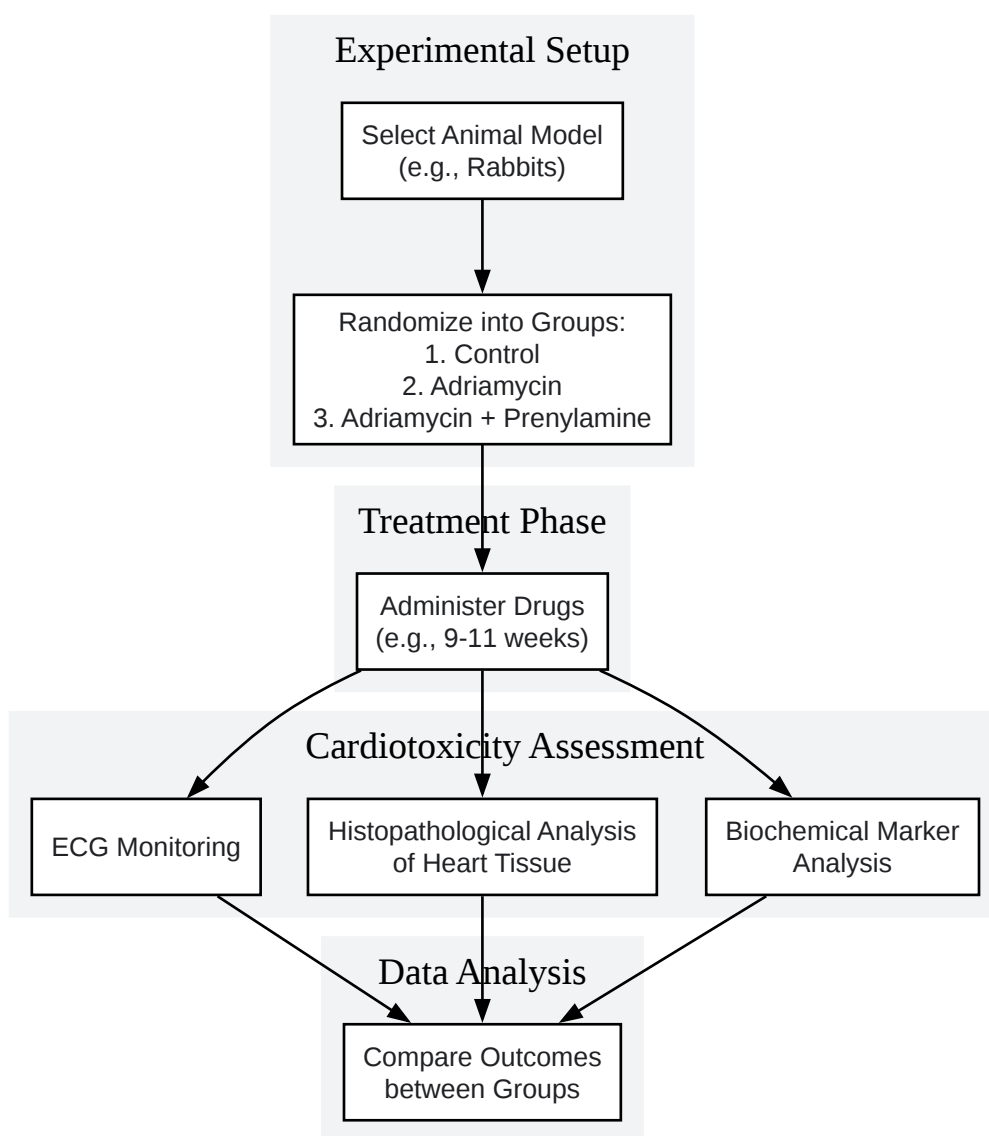
5.3. Animal Model of Adriamycin-Induced Cardiotoxicity

The protective effect of prenylamine against adriamycin-induced cardiotoxicity has been studied in animal models, such as rabbits.[21][22]

- Animals: New Zealand white rabbits.
- Groups:
 - Control (saline)
 - Adriamycin only (e.g., total dose of 10.8 mg/kg body weight over 9-11 weeks)
 - Adriamycin + Prenylamine (e.g., 1.5 mg/kg body weight)
- Assessment of Cardiotoxicity:

- Electrocardiography (ECG): Monitoring for changes in cardiac electrical activity.
- Histopathology: Microscopic examination of heart tissue for signs of damage, such as hydropic vacuolization and myocytolysis.
- Biochemical Markers: Measurement of markers of oxidative stress, such as hydroperoxide-initiated chemiluminescence in heart homogenates.
- Outcome: Comparison of the extent of myocardial damage and ECG changes between the different treatment groups.

Workflow for Preclinical Cardiotoxicity Assessment



[Click to download full resolution via product page](#)

Caption: A generalized workflow for assessing the cardioprotective effects of Prenylamine.

Conclusion

Prenylamine lactate is a historically significant anti-anginal drug whose pharmacological profile is characterized by calcium channel blockade, calmodulin inhibition, and catecholamine depletion. While effective in managing angina, its clinical use was terminated due to an unacceptable risk of severe cardiac arrhythmias stemming from QT interval prolongation. The study of prenylamine offers valuable insights into the mechanisms of cardiac function and the critical importance of thorough cardiovascular safety profiling in drug development. The experimental data and methodologies associated with prenylamine, though dated, continue to serve as a relevant case study for understanding drug-induced cardiotoxicity. This guide provides a consolidated overview of its pharmacology for contemporary researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The effect of prenylamine on the QT interval of the resting electrocardiogram in patients with angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Slow calcium channel blockers and calmodulin. Effect of felodipine, nifedipine, prenylamine and bepridil on cardiac sarcolemmal calcium pumping ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of prenylamine on the QT interval of the resting electrocardiogram in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Prenylamine in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Ca²⁺/calmodulin/MLCK pathway initiates, and RhoA/ROCK maintains, the internal anal sphincter smooth muscle tone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amelioration of adriamycin-induced cardiotoxicity in rabbits by prenylamine and vitamins A and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prevention of adriamycin-induced cardiotoxicity by prenylamine: a pilot double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Double blind trial with prenylamine (segontin) in coronary insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prenylamine in Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of prenylamine in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A double-blind, double cross-over trial of prenylamine in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A 2-year study of the efficacy and tolerability of prenylamine in the treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Prenylamine(Segontin)in prophylactic treatment of angina pectoris. A double-blind investigation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prenylamine in treatment of angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Prenylamine (segontin) in angina pectoris. A double-blind test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The role of prenylamine in the prevention of adriamycin-induced cardiotoxicity. A review of experimental and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Prenylamine inhibition of adriamycin-induced myocardiopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Simultaneous determination of R- and S-prenylamine in plasma and urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Review of the Pharmacological Profile of Prenylamine Lactate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1679081#in-depth-review-of-prenylamine-lactate-s-pharmacological-profile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com